molecular formula C8H17N3OSi B2565677 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole CAS No. 136118-56-4

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole

Cat. No. B2565677
CAS RN: 136118-56-4
M. Wt: 199.329
InChI Key: DHWQQVXDRKXOCV-UHFFFAOYSA-N
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Description

“1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole” is a chemical compound with the molecular formula C8H17N3OSi and a molecular weight of 199.33 . The compound is in a liquid or semi-solid physical form .


Synthesis Analysis

The synthesis of this compound involves the use of 2-(Trimethylsilyl)ethoxymethyl chloride, which is used in the preparation of SEM [2-(trimethylsilyl)ethoxy]methyl]-ethers . It serves as a phenol protecting group in the synthesis of laterifluorones .


Molecular Structure Analysis

The molecular structure of “1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole” consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule .


Chemical Reactions Analysis

The compound is used as a novel and effective imidazole and fused aromatic imidazole protecting group . It is also used in the preparation of SEM [2-(trimethylsilyl)ethoxy]methyl]-ethers .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 198.34 g/mol . It has 0 hydrogen bond donor count, 2 hydrogen bond acceptor count, and 5 rotatable bond count . The topological polar surface area of the compound is 27 Ų .

Scientific Research Applications

Esterifications

Protecting Reagent

As a protecting reagent, TMSE-triazole shields carboxyl and phosphate groups. It finds use in synthesizing Teoc-protected amines via alcoholysis of corresponding isocyanates .

Gas Chromatography Applications

In gas chromatography, both the methyl ester and bis-trimethylsilyl ester derivatives of TMSE-triazole have been studied. The use of specific chromatographic columns enhances resolution between related compounds .

Safety and Hazards

The compound is considered hazardous. It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised . It is also recommended to remove all sources of ignition and evacuate personnel to safe areas in case of a spill or leak .

properties

IUPAC Name

trimethyl-[2-(1,2,4-triazol-1-ylmethoxy)ethyl]silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3OSi/c1-13(2,3)5-4-12-8-11-7-9-6-10-11/h6-7H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWQQVXDRKXOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C=NC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (4.63 g, 0.12 mol) in tetrahydrofuran (150 ml) was added 1,2,4-triazole (8.0 g, 0.12 mol) at room temperature under nitrogen. The mixture was cooled to 0° C. and 2-(trimethylsilyl)ethoxymethylchloride (20.5 ml, 0.12 mol) added dropwise. The mixture was stirred at room temperature overnight, water (100 ml) was added and the mixture diluted with ethyl acetate. The organic layer was dried ((MgSO4) and evaporated in vacuo and the residue distilled to give the title-compoud (14.6 g, 63%), bp 110° C. at 5mm Hg; 1H NMR (250 MHz, CDCl3) δ 0.01-0.03 (9H, s, 3 of CH3), 0.93 (2H, m, CH2), 3.63 (2H, m, CH2), 5.52 (2H, s, CH2), 7.99 (1H, s, Ar—H), 8.26 (1H, s Ar—H).
Quantity
4.63 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
20.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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